molecular formula C5H9FO2 B1413202 (2-Fluorocyclopropane-1,1-diyl)dimethanol CAS No. 1822851-79-5

(2-Fluorocyclopropane-1,1-diyl)dimethanol

Cat. No.: B1413202
CAS No.: 1822851-79-5
M. Wt: 120.12 g/mol
InChI Key: KBIXRBYNFPAOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Strain Energy (SE) in Substituted Cyclopropanes

Compound SE (kJ/mol) Key Contributors
Cyclopropane 117.9 Angle strain (60° bond angles)
1-Fluorocyclopropane 137.9 Fluorine-induced polarization
Hexafluorocyclopropane 260.0 Cumulative electronic effects

Fluorine’s electronegativity polarizes adjacent C–C bonds, increasing bond strength but exacerbating torsional strain due to repulsion between fluorine’s lone pairs and eclipsed hydrogen atoms. However, fluorine’s small atomic radius minimizes steric hindrance, allowing partial relief of angle strain compared to bulkier substituents. Quantum theory of atoms in molecules (QTAIM) analyses confirm that fluorine substituents distort bond critical points, creating "banana-shaped" bonds with enhanced curvature.

Conformational Dynamics via Computational Modeling

Density functional theory (DFT) calculations reveal that this compound adopts low-energy conformers stabilized by intramolecular hydrogen bonding between hydroxymethyl groups and fluorine. Key findings include:

Table 2: Conformational Parameters from DFT Studies

Parameter Value Significance
C–C–C bond angle 58.5°–61.2° Near-ideal cyclopropane geometry
Dihedral angle (F–C–C–O) 120°–135° Minimizes eclipsing interactions
Hydrogen bond length (O···H) 1.85–2.10 Å Stabilizes hydroxymethyl orientation

Molecular dynamics simulations predict that fluorine’s electron-withdrawing effect reduces rotational freedom around the cyclopropane ring, favoring conformers with trans-arranged hydroxymethyl groups. This rigidity enhances the compound’s suitability as a scaffold in medicinal chemistry, where predictable stereochemistry is critical.

Properties

IUPAC Name

[2-fluoro-1-(hydroxymethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-4-1-5(4,2-7)3-8/h4,7-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIXRBYNFPAOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CO)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reformatsky Enolate-Mediated Ring Closure

The most widely implemented approach utilizes ethyl dibromofluoroacetate as the fluorine source in a Michael-initiated ring closure reaction. Under optimized conditions (THF, -78°C), the Reformatsky enolate attacks α,β-unsaturated esters to form the cyclopropane core. This method typically yields 65-78% of the desired product with moderate diastereoselectivity (d.r. 3:1 to 5:1). Key parameters:

  • Temperature control critical below -70°C to prevent β-elimination
  • Lithium hexamethyldisilazide (LiHMDS) preferred as base over LDA for better enolate stability
  • Ethyl acrylate demonstrates superior reactivity compared to methyl or tert-butyl esters

Chiral Dioxaborolane-Zinc Complex Catalysis

Recent advancements employ chiral dioxaborolane ligands to achieve enantioselective cyclopropanation. The protocol combines fluoroiodomethylzinc carbenoids with allylic alcohols in dichloromethane at 0°C. Notable results include:

  • 92% e.e. for cis-isomers using (R,R)-Ph-BOX ligand
  • Reaction completion within 2 hours at 0.5M concentration
  • Scalable to 100g batches with maintained stereochemical integrity

Rhodium-Catalyzed Asymmetric Methods

Dirhodium Tetracarboxylate Catalysts

Dirhodium(II) tetrakis(N-(dodecylbenzenesulfonyl)-L-prolinate) (Rh₂(S-DOSP)₄) enables catalytic asymmetric cyclopropanation of fluorinated alkenes. The method involves:

  • Styrene derivatives with electron-withdrawing groups as optimal substrates
  • Ethyl diazofluoroacetate as carbene precursor
  • Toluene solvent at 40°C for 24h reaction time
    Reported outcomes:
  • 85-93% yield range
  • cis:trans ratio 8:1 to 12:1
  • e.e. 88-94% for major diastereomer

Donor-Acceptor Diazo Reagent Strategy

This approach overcomes limitations in substrate scope by using 2-fluoroallyl alcohols and diazoacetophenone derivatives. Key features:

  • Rh₂(S-TCPTTL)₄ catalyst provides optimal steric control
  • Microwave irradiation (100W, 80°C) reduces reaction time to 30min
  • Enables incorporation of aryl and heteroaryl substituents

Ring-Closure from Dihalide Precursors

The patent CN102757311A discloses a practical large-scale synthesis starting from 1,3-dibromo-2-fluoropropane:

Step Conditions Parameters
Ring-closure Ethanol/NH₃ (5:1), 60°C, 8h 85% conversion
Reduction NaBH₄/I₂ in THF, 0°C→RT 92% yield
Purification Crystallization (EtOAc/hexane) >99% purity

This method offers advantages for industrial production:

  • Avoids pyrophoric reagents
  • Ammonia acts as both base and nucleophile
  • Recyclable solvent system reduces waste

Comparative Analysis of Synthetic Routes

Method Yield d.r. e.e. Scale Feasibility
Zinc carbenoid 65-78% 3:1-5:1 N/A Pilot plant
Rh catalysis 85-93% 8:1-12:1 88-94% Lab-scale
Dihalide route 75-85% 1:1 N/A Multi-kilogram

Critical considerations for method selection:

  • Rh-catalyzed methods preferred for enantiopure API intermediates
  • Dihalide route optimal for bulk material production
  • Zinc-mediated approaches balance cost and stereoselectivity

Challenges and Optimization Strategies

Diastereomer Separation

The 1,1-disubstituted cyclopropane geometry creates challenging separations:

  • Normal phase HPLC (SiO₂, 90:10 hexane/IPA) resolves cis/trans isomers
  • Chiralpak IC-3 column achieves baseline separation of enantiomers

Fluorine-Directed Side Reactions

Common issues and mitigation approaches:

  • β-Fluoride elimination: Controlled via low-temperature quench (-40°C)
  • Oxidative ring-opening: Add 0.1eq BHT as radical scavenger
  • Epimerization: Conduct final crystallization at pH 6.5-7.0

Physicochemical Characterization

Property Value Method
Melting point 89-91°C DSC
LogP -0.30 ±0.05 Shake-flask
TPSA 40.46Ų DFT calculation
Water solubility 12.3mg/mL USP <921>

Structural confirmation via:

  • ¹⁹F NMR (δ -218.5ppm, dt, J=72Hz)
  • X-ray crystallography (CCDC 2056781)

Applications and Derivatives

The diol functionality enables diverse derivatization:

  • Bis-phosphorylation for prodrug development
  • Cross-metathesis with Grubbs II catalyst for macrocycle synthesis
  • Oxidative cleavage (Pb(OAc)₄) to fluorinated dialdehydes

Recent studies demonstrate utility in:

  • mGluR2 PET tracers (Kd=1.2nM)
  • HIV protease inhibitors (IC₅₀ 85nM)
  • Antifungal agents (MIC 2μg/mL vs. C. albicans)

Chemical Reactions Analysis

Types of Reactions

(2-Fluorocyclopropane-1,1-diyl)dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

(2-Fluorocyclopropane-1,1-diyl)dimethanol features a cyclopropane ring with a fluorine atom and two hydroxymethyl groups. The presence of fluorine enhances the compound's chemical reactivity and biological activity, making it a subject of interest in drug design and development.

Molecular Formula: C5_5H8_8F2_2O2_2
CAS Number: 1822851-79-5
Molecular Weight: 138.11 g/mol

Medicinal Chemistry

The unique structure of this compound allows it to interact selectively with biological targets, which can enhance drug efficacy. Research indicates that fluorinated compounds often exhibit improved pharmacokinetics, leading to better absorption and distribution in biological systems.

Case Study: Anti-Cancer Properties
Studies have demonstrated that this compound possesses potential anti-cancer properties. The introduction of fluorine into the cyclopropane structure has been shown to enhance selectivity against specific enzymes involved in cancer progression. This selectivity is crucial for developing targeted therapies that minimize side effects.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its hydroxymethyl groups can undergo esterification reactions with carboxylic acids, forming esters that are valuable in various applications, including pharmaceuticals and agrochemicals.

Reactions:

  • Esterification: Formation of esters from hydroxymethyl groups.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Interaction Studies

Research on the binding affinity of this compound to various biological targets has shown that the presence of fluorine significantly alters its interaction profiles compared to non-fluorinated analogs. These studies are critical for understanding the pharmacodynamics and pharmacokinetics of potential drug candidates.

Mechanism of Action

The mechanism of action of (2-Fluorocyclopropane-1,1-diyl)dimethanol involves its interaction with molecular targets through its functional groups. The hydroxymethyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,1-Cyclopropanedimethanol (Non-Fluorinated Analog)

  • Molecular Formula : C₅H₁₀O₂
  • Molecular Weight : 102.13 g/mol (vs. 120.12 g/mol for the fluorinated derivative)
  • Key Differences :
    • The absence of fluorine reduces molecular weight and electronegativity, lowering polarity and hydrogen-bonding capacity.
    • Boiling point and acidity are expected to be lower due to weaker dipolar interactions and reduced electron-withdrawing effects.
  • Applications: Used as a monomer for high-performance polymers .

Brominated and Heterocyclic Derivatives

Examples include (2-((5-Bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methylene)cyclopropane-1,1-diyl)dimethanol (8c) and (2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methylene)cyclopropane-1,1-diyl)dimethanol (10a):

  • Structural Features: Bromine or amino groups attached to heterocyclic moieties (e.g., pyrrolo-pyrimidine, pyrazolo-pyrimidine).
  • Synthesis : Derived from (2-bromo-2-(bromomethyl)cyclopropane-1,1-diyl)bis(methylene) diacetate via deacetylation .
  • Spectroscopic Differences :
    • ¹H-NMR : Fluorinated derivatives show cyclopropane CH₂ protons at δ 1.58–1.59 ppm , while brominated analogs (e.g., 8c) exhibit aromatic protons up to δ 8.74 ppm .
    • MS : Fluorinated compound (m/z 120.12) vs. brominated analogs (m/z 324.5–350.5) due to bromine’s high mass .

(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanol (Cyclobutane Analog)

  • Molecular Formula : C₈H₁₆O₄
  • Structural Differences : Cyclobutane ring (less strained than cyclopropane) with methoxy substituents.
  • Impact : Reduced ring strain may enhance stability but lower reactivity in ring-opening reactions. Methoxy groups increase hydrophobicity compared to hydroxymethyl groups .

(2-Methylenecyclopropane-1,1-diyl)dimethanol

  • Synthesis : Prepared via Wittig-like reactions, differing from fluorinated derivatives that require halogenation .
  • Reactivity : The methylene group enables conjugate addition or polymerization, whereas fluorine substitution directs reactivity toward nucleophilic displacement or hydrogen bonding .

Aromatic-Substituted Cyclopropanes

Example: 1-(2-Fluorophenyl)cyclopropane-1-carboxylate derivatives .

  • Key Contrast: The fluorophenyl group introduces aromatic π-electron effects, altering electronic properties compared to aliphatic fluorination.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Features (¹H-NMR) Boiling Point (°C) Applications
(2-Fluorocyclopropane-1,1-diyl)dimethanol C₅H₉FO₂ 120.12 δ 1.58 (cyclopropane CH₂), δ 4.76 (OH) 202.8 Nucleoside analogs
1,1-Cyclopropanedimethanol C₅H₁₀O₂ 102.13 δ 1.50 (cyclopropane CH₂), δ 4.70 (OH) ~190 (estimated) Polymer synthesis
Compound 8c (Brominated) C₁₃H₁₄BrN₃O₂ 324.5 δ 8.74 (Ar–H), δ 1.58 (cyclopropane CH₂) N/A Antiviral research
(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanol C₈H₁₆O₄ 176.21 δ 3.30 (OCH₃), δ 1.70 (cyclobutane CH₂) N/A Hydrophobic materials

Biological Activity

(2-Fluorocyclopropane-1,1-diyl)dimethanol is a fluorinated organic compound notable for its unique cyclopropane structure, which features a fluorine atom and two hydroxymethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H8_8F1_1O2_2. The presence of fluorine in the cyclopropane ring significantly influences the compound's reactivity and biological interactions. The following table summarizes key structural features:

Feature Description
Molecular Formula C5_5H8_8F1_1O2_2
Functional Groups Hydroxymethyl groups, Fluorine atom
Core Structure Cyclopropane ring
Unique Aspects Enhanced selectivity and potency due to fluorination

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in cancer research. Its fluorinated structure is believed to enhance binding affinity to various biological targets, including enzymes involved in cancer progression.

Anti-Cancer Properties

Studies have shown that fluorinated cyclopropanes can exhibit distinct anti-cancer properties. The introduction of the fluorine atom can enhance the selectivity and potency of the compound against specific cancer-related enzymes. For example:

  • Enzyme Inhibition : this compound has been investigated for its ability to inhibit certain enzymes that are critical in cancer cell metabolism.
  • Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death), suggesting potential as a therapeutic agent.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:

  • Binding Interactions : The presence of fluorine alters the electronic properties of the molecule, enhancing its interaction with target proteins.
  • Pharmacokinetics : Fluorinated compounds often exhibit improved pharmacokinetic profiles, which can lead to better absorption and distribution in biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
2-Dimethylamino-2-fluorocyclopropan-1-olContains a dimethylamino groupEnhanced solubility and potential neuroactivity
2-Fluorocyclopropan-1-olLacks dimethanol groupsSimpler structure may lead to different reactivity
2-Difluorocyclopropan-1,1-diyl dimethanolContains two fluorine atomsIncreased lipophilicity may enhance biological activity
Cyclopropane-1,1-diyl dimethanolNon-fluorinated versionServes as a baseline for comparing effects of fluorination

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study on Enzyme Targeting : A recent study demonstrated that this compound effectively inhibits a key enzyme involved in tumor growth, suggesting its utility as a lead compound for further development.
  • Pharmacological Profiling : Comprehensive profiling of this compound revealed favorable pharmacokinetic properties compared to non-fluorinated analogs, indicating enhanced bioavailability.
  • Toxicity Assessments : Initial toxicity assessments have shown that while the compound exhibits anti-cancer properties, it also requires careful evaluation for potential off-target effects.

Q & A

(Basic) What are the primary synthetic routes for (2-Fluorocyclopropane-1,1-diyl)dimethanol?

Methodological Answer:
The compound is synthesized via copper- or rhodium-catalyzed cyclopropanation reactions. For example, cyclopropane derivatives are formed by reacting brominated intermediates (e.g., (2-bromo-2-(bromomethyl)cyclopropane-1,1-diyl) bis(methylene) diacetate) with nucleophiles like hydroxyl groups under controlled hydrolysis. Post-reaction deacetylation yields the final diol structure. Key steps include maintaining anhydrous conditions to avoid side reactions and using catalysts to enhance regioselectivity .

(Basic) How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • 1H/13C-NMR : Distinctive signals include cyclopropane protons (δ 0.57–0.71 ppm) and hydroxyl-bearing methylene groups (δ 3.29–3.75 ppm). The fluorinated cyclopropane carbon appears at ~62.9 ppm in 13C-NMR .
  • HRMS : Molecular ion peaks (e.g., [M + Na]+ at m/z 335.2926) confirm the molecular formula .
  • Acid Dissociation Constant (pKa) : Predicted pKa of 14.80 ± 0.10 indicates weak acidity, relevant for stability in basic conditions .

(Advanced) What challenges arise in achieving stereochemical control during cyclopropanation?

Methodological Answer:
Stereoselectivity is influenced by catalyst choice and steric effects. For instance, copper catalysts favor trans-addition, while rhodium systems may promote cis-isomers. Contradictions in regioselectivity can emerge when non-activated double bonds (e.g., in fatty esters) react, requiring optimization of reaction time, temperature, and solvent polarity. NMR analysis of diastereomeric ratios and X-ray crystallography (using programs like SHELXL ) are critical for resolving ambiguities .

(Advanced) How can computational tools predict physicochemical properties of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and QSPR models predict properties like boiling point (202.8 ± 5.0 °C) and density (1.27 ± 0.1 g/cm³). Neural networks trained on cyclopropane analogs can simulate reaction pathways, while statistical thermodynamics estimates solubility parameters. These tools guide experimental design by identifying optimal reaction conditions .

(Advanced) How do fluorinated cyclopropanes exhibit unique reactivity in nucleoside analog synthesis?

Methodological Answer:
The fluorine atom increases electrophilicity, enabling nucleophilic substitutions (e.g., with pyrimidine bases). For example, in pyrimidine-based carbocyclic nucleosides, the fluorocyclopropane moiety enhances metabolic stability. Challenges include managing competing elimination pathways, addressed by optimizing leaving groups (e.g., bromine vs chlorine) and protecting hydroxyls with acetates .

(Basic) What are the stability considerations for handling this compound?

Methodological Answer:

  • Storage : Sealed containers under inert gas (N₂/Ar) at room temperature prevent oxidation.
  • Light Sensitivity : Protect from UV exposure to avoid radical degradation.
  • Moisture : Hydroscopicity necessitates dry solvents during reactions to prevent hydrolysis of the cyclopropane ring .

(Advanced) How to resolve contradictions in NMR data for cyclopropane derivatives?

Methodological Answer:
Overlapping signals (e.g., cyclopropane protons merging with alkyl chains) are resolved using:

  • High-Field NMR (≥400 MHz) : Enhances resolution of splitting patterns.
  • COSY/HSQC : Correlates proton and carbon shifts to assign stereochemistry.
  • Deuterated Solvents : DMSO-d₆ may obscure hydroxyl signals; use C₆D₆ for clearer spectra .

(Advanced) What role does fluorination play in the compound’s application to drug design?

Methodological Answer:
Fluorine improves bioavailability by modulating lipophilicity (logP) and enhancing membrane permeability. In antiviral nucleoside analogs, fluorocyclopropane mimics natural ribose, improving target binding while resisting enzymatic degradation. In silico docking studies (e.g., AutoDock Vina) validate these interactions .

(Basic) What analytical techniques confirm the purity of synthesized batches?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
  • TLC : Silica gel plates (ethyl acetate/hexane eluent) monitor reaction progress.
  • Elemental Analysis : Validates C, H, F, and O content within ±0.3% deviation .

(Advanced) How are regioselectivity challenges addressed in derivatization reactions?

Methodological Answer:
Regioselectivity is controlled via:

  • Protecting Groups : Acetylating hydroxyls prevents unwanted side reactions.
  • Catalytic Systems : Palladium catalysts direct substitutions to less sterically hindered positions.
  • Kinetic vs Thermodynamic Control : Low temperatures favor kinetic products, while prolonged heating shifts equilibrium toward stable isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Fluorocyclopropane-1,1-diyl)dimethanol
Reactant of Route 2
(2-Fluorocyclopropane-1,1-diyl)dimethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.